4-phenyl-7,8-dipropoxy-2H-chromen-2-one
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Overview
Description
4-phenyl-7,8-dipropoxy-2H-chromen-2-one is an organic compound belonging to the class of neoflavones, which are neoflavonoids with a structure based on the 4-phenylcoumarin skeleton . This compound is characterized by its chromen-2-one core structure, substituted with phenyl and dipropoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-7,8-dipropoxy-2H-chromen-2-one typically involves the condensation of appropriate phenolic and carbonyl compounds under acidic or basic conditions. One common method involves the use of phenylacetic acid derivatives and resorcinol derivatives, followed by cyclization to form the chromen-2-one core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-7,8-dipropoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or convert existing groups to carbonyl functionalities.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-phenyl-7,8-dipropoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-phenyl-7,8-dipropoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
7,8-dihydroxy-4-phenyl-2H-chromen-2-one: This compound shares the chromen-2-one core but has hydroxyl groups instead of dipropoxy groups.
4-phenyl-7,8-dihydroxycoumarin: Another similar compound with hydroxyl groups on the chromen-2-one core.
Uniqueness
4-phenyl-7,8-dipropoxy-2H-chromen-2-one is unique due to its dipropoxy substitution, which can influence its chemical reactivity and biological activity compared to its hydroxylated counterparts .
Properties
Molecular Formula |
C21H22O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-phenyl-7,8-dipropoxychromen-2-one |
InChI |
InChI=1S/C21H22O4/c1-3-12-23-18-11-10-16-17(15-8-6-5-7-9-15)14-19(22)25-20(16)21(18)24-13-4-2/h5-11,14H,3-4,12-13H2,1-2H3 |
InChI Key |
OFOHCPIEKMDUCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)OCCC |
Origin of Product |
United States |
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